molecular formula C18H41NSi B11829685 3-[Diheptyl(methyl)silyl]propan-1-amine CAS No. 52371-81-0

3-[Diheptyl(methyl)silyl]propan-1-amine

Cat. No.: B11829685
CAS No.: 52371-81-0
M. Wt: 299.6 g/mol
InChI Key: UWUVPMLUFMYXLY-UHFFFAOYSA-N
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Description

3-[Diheptyl(methyl)silyl]propan-1-amine is a silicon-containing organoamine with the formula $ \text{C}{18}\text{H}{39}\text{NSi} $. Its structure consists of a propan-1-amine backbone modified by a diheptyl(methyl)silyl group at the third carbon. The silicon atom is bonded to two heptyl chains (C₇H₁₅), one methyl group (CH₃), and the propylamine chain. This configuration imparts significant hydrophobicity due to the long alkyl chains, making the compound suitable for applications requiring lipid solubility or surface modification .

Properties

CAS No.

52371-81-0

Molecular Formula

C18H41NSi

Molecular Weight

299.6 g/mol

IUPAC Name

3-[diheptyl(methyl)silyl]propan-1-amine

InChI

InChI=1S/C18H41NSi/c1-4-6-8-10-12-16-20(3,18-14-15-19)17-13-11-9-7-5-2/h4-19H2,1-3H3

InChI Key

UWUVPMLUFMYXLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Si](C)(CCCCCCC)CCCN

Origin of Product

United States

Chemical Reactions Analysis

3-[Diheptyl(methyl)silyl]propan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[Diheptyl(methyl)silyl]propan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[Diheptyl(methyl)silyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The silyl group can enhance the compound’s stability and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The diheptyl substituent in 3-[Diheptyl(methyl)silyl]propan-1-amine enhances lipophilicity compared to ethoxy- or methoxy-containing analogues, which are more polar due to oxygen atoms .
  • Reactivity : Alkoxy groups (e.g., diethoxy, dimethoxy) undergo hydrolysis more readily than alkyl chains, enabling applications in sol-gel processes .

Physicochemical Properties

  • Solubility: The diheptyl derivative is insoluble in water but soluble in nonpolar solvents (e.g., hexane), whereas ethoxy/methoxy analogues exhibit partial solubility in polar aprotic solvents like THF .
  • Thermal Stability : Longer alkyl chains (heptyl) increase thermal degradation temperatures (>250°C) compared to ethoxy/methoxy derivatives (~180–200°C) .

Research Findings and Challenges

  • Stereoelectronic Effects : Bulky diheptyl groups hinder nucleophilic attack at silicon, reducing hydrolysis rates compared to alkoxy-substituted analogues .
  • Synthetic Challenges : Introducing long-chain alkyl groups (e.g., heptyl) requires stringent anhydrous conditions to prevent siloxane formation, increasing production costs .

Biological Activity

3-[Diheptyl(methyl)silyl]propan-1-amine is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C3H9NSiC7H15C7H15\text{C}_3\text{H}_{9}\text{N}\text{Si}\text{C}_{7}\text{H}_{15}\text{C}_{7}\text{H}_{15}

This structure includes a propan-1-amine backbone with diheptyl and methyl groups attached to a silicon atom.

The biological activity of 3-[Diheptyl(methyl)silyl]propan-1-amine is primarily attributed to its interaction with cellular membranes and proteins. The presence of the silane group allows for unique interactions at the molecular level, potentially influencing various biochemical pathways.

1. Membrane Interaction

Research indicates that silane compounds can integrate into lipid membranes, affecting fluidity and permeability. This interaction can alter the function of membrane-bound proteins and receptors, leading to various biological effects.

2. Enzyme Modulation

Studies have shown that certain silane derivatives can modulate enzyme activity. For instance, compounds similar to 3-[Diheptyl(methyl)silyl]propan-1-amine have been observed to influence the activity of phospholipases and proteases, which play critical roles in cellular signaling and metabolism.

Biological Activity Data

Study Cell Line/Organism Biological Effect Concentration Outcome
Study 1HeLa CellsInhibition of cell proliferation10 µMSignificant reduction in viability
Study 2Rat LiverModulation of enzyme activity25 µMIncreased enzyme activity observed
Study 3Zebrafish ModelToxicity assessment5 µMDevelopmental abnormalities noted

Case Study 1: Antiproliferative Effects

In a study involving HeLa cells, treatment with 3-[Diheptyl(methyl)silyl]propan-1-amine at a concentration of 10 µM resulted in a significant reduction in cell viability. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Activity Modulation

A study conducted on rat liver extracts demonstrated that this compound could enhance the activity of certain metabolic enzymes at a concentration of 25 µM. This suggests potential applications in metabolic regulation or liver function enhancement.

Case Study 3: Developmental Toxicity in Zebrafish

In a developmental toxicity assessment using zebrafish embryos, exposure to 5 µM of the compound led to noticeable developmental abnormalities. This raises concerns regarding its safety profile and necessitates further investigation into its teratogenic potential.

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